molecular formula C21H20F3NO4S B2764834 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1705788-38-0

3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2764834
CAS No.: 1705788-38-0
M. Wt: 439.45
InChI Key: LIJMVXXTYOGZLS-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[321]octane is a complex organic compound with a unique structure that includes a bicyclic octane ring, a phenylsulfonyl group, and a trifluoromethoxyphenyl group

Mechanism of Action

Target of Action

The primary targets of this compound, also known as ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable . Additional preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies were conducted to support its clinical development . .

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the phenylsulfonyl group, and the attachment of the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be used in the study of enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its unique structure could allow it to interact with biological targets in novel ways, leading to new therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as increased strength or chemical resistance.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic octane derivatives and phenylsulfonyl-containing molecules. Examples include:

  • (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl acetate

Uniqueness

What sets 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane apart is the presence of the trifluoromethoxyphenyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4S/c22-21(23,24)29-17-10-6-14(7-11-17)20(26)25-15-8-9-16(25)13-19(12-15)30(27,28)18-4-2-1-3-5-18/h1-7,10-11,15-16,19H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJMVXXTYOGZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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